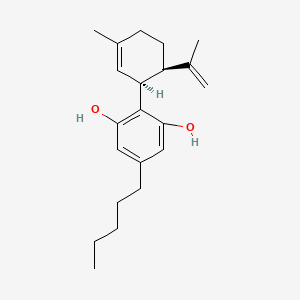![molecular formula C26H45N2O7P B13817511 (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester, also known as Caged SPN-1-P, is a synthetic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phosphoric acid ester. The “caged” aspect refers to the presence of a photolabile protecting group, which can be removed upon exposure to light, allowing for controlled release of the active molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester typically involves multiple steps, including the protection of functional groups, formation of the phosphoric acid ester, and introduction of the photolabile protecting group. Common reagents used in these reactions include phosphoric acid derivatives, amino alcohols, and nitrophenyl ethyl esters. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process would likely include optimization of reaction conditions to maximize efficiency and minimize waste, as well as purification steps such as chromatography and crystallization to obtain the final product.
化学反应分析
Types of Reactions
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the nitrophenyl groups would yield amines.
科学研究应用
Chemistry
In chemistry, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used as a photolabile protecting group for studying reaction mechanisms and kinetics. The controlled release of the active molecule upon exposure to light allows for precise temporal control in experiments.
Biology
In biological research, this compound is used to study cellular processes and signaling pathways. The photolabile protecting group allows for the controlled release of bioactive molecules within cells, enabling researchers to investigate the effects of these molecules on cellular functions.
Medicine
In medicine, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used in drug delivery systems. The controlled release of active pharmaceutical ingredients upon exposure to light can improve the efficacy and reduce the side effects of certain medications.
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. The photolabile protecting group allows for the controlled release of functional molecules, enabling the creation of materials with specific properties.
作用机制
The mechanism of action of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester involves the photolysis of the nitrophenyl ethyl ester groups upon exposure to light. This photolysis releases the active molecule, which can then interact with its molecular targets. The specific pathways involved depend on the nature of the active molecule released and its intended application.
相似化合物的比较
Similar Compounds
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(4-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-methoxyphenyl)ethyl]ester
Uniqueness
The uniqueness of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester lies in its specific photolabile protecting group, which allows for controlled release of the active molecule upon exposure to light. This feature makes it particularly useful in applications requiring precise temporal control, such as in biological and chemical research.
属性
分子式 |
C26H45N2O7P |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 1-(2-nitrophenyl)ethyl hydrogen phosphate |
InChI |
InChI=1S/C26H45N2O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)24(27)21-34-36(32,33)35-22(2)23-18-16-17-19-25(23)28(30)31/h15-20,22,24,26,29H,3-14,21,27H2,1-2H3,(H,32,33)/b20-15+/t22?,24-,26+/m0/s1 |
InChI 键 |
HLEYOUHQJAGNFK-NGLFHMFFSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
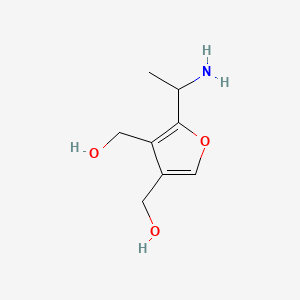
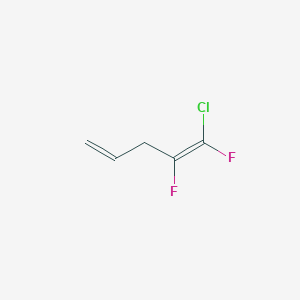
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

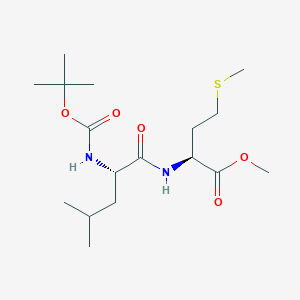


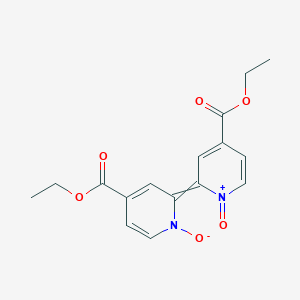
![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
